N-(4-chlorophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
Description
N-(4-chlorophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a cyano group, a thiophene ring, and a pyridine ring
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S2/c19-11-3-5-12(6-4-11)21-17(24)10-26-18-14(9-20)13(8-16(23)22-18)15-2-1-7-25-15/h1-7,13H,8,10H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWKDESIACPOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Cl)C#N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be synthesized through a cyclization reaction.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction.
Formation of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction.
Final Assembly: The final compound can be assembled through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Reactivity of the Sulfanyl Group
The sulfanyl bridge (-S-) exhibits nucleophilic character, enabling participation in oxidation and substitution reactions.
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Oxidation | H<sub>2</sub>O<sub>2</sub> in acetic acid (20–25°C, 6–8 hrs) | Sulfoxide derivative (R-SO-R) | |
| Alkylation | Alkyl halides (e.g., CH<sub>3</sub>I) in DMF, K<sub>2</sub>CO<sub>3> (reflux, 12 hrs) | Thioether alkylation at sulfur |
Key Findings :
-
Oxidation to sulfoxide is stereoselective under mild acidic conditions.
-
Alkylation yields are optimized in polar aprotic solvents (e.g., DMF).
Cyanohydrin and Cyano Group Reactivity
The cyano (-CN) group undergoes hydrolysis and nucleophilic additions.
Key Findings :
-
Hydrolysis to carboxamide proceeds without ring-opening under controlled acidic conditions .
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Catalytic hydrogenation preserves the tetrahydropyridinone scaffold.
Tetrahydropyridinone Ring Reactivity
The 6-oxo-1,4,5,6-tetrahydropyridin-2-yl ring undergoes condensation and cycloaddition reactions.
Key Findings :
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Spirocyclic products show enhanced stability due to conjugation with the thiophene ring .
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Diels-Alder reactivity is influenced by electron-withdrawing groups (e.g., -CN).
Aromatic Ring Modifications
The 4-chlorophenyl and thiophen-2-yl groups participate in electrophilic substitutions.
Key Findings :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(4-chlorophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide in cancer therapy. It has been evaluated for its ability to inhibit the growth of various cancer cell lines, particularly glioblastoma:
- Inhibition of Glioblastoma Growth : In vitro studies demonstrate that this compound exhibits significant cytotoxicity against glioblastoma cells while maintaining lower toxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapies with minimized side effects .
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways associated with cancer progression, particularly the AKT signaling pathway. This pathway is often dysregulated in gliomas, making it a target for therapeutic intervention .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor:
- Kinase Inhibition : It has been screened against various kinases involved in cancer progression. Notably, it demonstrated low micromolar activity against AKT2/PKBβ, indicating its potential as a kinase inhibitor in cancer treatment strategies .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated against glioblastoma cell lines; exhibited potent EC50 values | Effective in inhibiting glioma growth with selective toxicity |
| Study 2 | Kinase inhibition assays revealed activity against AKT2 | Potential as a therapeutic agent targeting AKT signaling |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests it could engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide:
This compound analogs: Compounds with similar structures but different substituents may have similar properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
N-(4-chlorophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex heterocyclic compound with significant potential in medicinal chemistry. Its diverse biological activities stem from its unique molecular structure, which includes multiple functional groups that can interact with various biological targets.
Chemical Structure and Properties
The compound's molecular formula is , and it features a thiophene ring, a cyano group, and a tetrahydropyridine moiety. The presence of these groups contributes to its biological activity through mechanisms such as enzyme inhibition and receptor modulation.
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | This compound |
| SMILES | C1=CSC(=C1)C2=NC(=C(C(=C2)C#N)SCC(=O)NC3=CC=C(C=C3)Cl |
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes by binding to their active sites. This mechanism is particularly relevant in its anticancer and antimicrobial activities.
- Receptor Modulation : It can modulate the activity of specific receptors, influencing cellular signaling pathways that are crucial for various physiological processes.
- DNA Interaction : The compound has been shown to intercalate into DNA strands, disrupting their function and leading to cell death—an important mechanism in its anticancer properties.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspases.
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown significant antimicrobial activity against several bacterial strains. Studies have reported that it inhibits the growth of pathogens by interfering with their metabolic pathways.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
